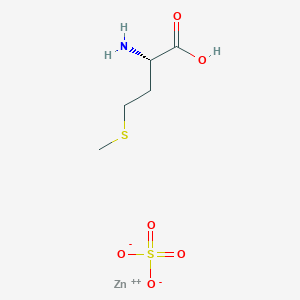

Zincate(1-), (methioninato-kappaN,kappaO,kappaS)(sulfato(2-)-kappaO)-, hydrogen, (T-4)-

Beschreibung

Historical Context and Evolution of Organically Complexed Trace Mineral Research

The journey of trace mineral research began with the supplemental use of inorganic salts in animal feeds in the 1950s, including compounds of copper, iron, iodine, manganese, molybdenum, selenium, and zinc. wikipedia.org The primary goal was to prevent deficiency diseases. wikipedia.org However, the 1960s and 1970s marked a pivotal shift as scientists began to recognize the limitations of inorganic minerals, particularly their low bioavailability and potential for negative interactions in the gastrointestinal tract. lmffeeds.comfeedeal.fr

This led to the development of chelated minerals in the early 1970s, with a surge in research and application throughout the 1980s and 1990s. wikipedia.orgscielo.br The term "chelate," derived from the Greek word "chele" meaning claw, describes the ring-like structure formed when a metal ion is bonded to an organic molecule, such as an amino acid. lmffeeds.cominternational-animalhealth.com Early research into amino acid chelates was met with some skepticism but decades of studies have since documented their enhanced absorption and bioavailability compared to their inorganic counterparts. routledge.com

Initially, iron chelates were used in the 1950s to address iron deficiencies in plants. scielo.brscielo.br By the 1960s, amino acids were identified as ideal ligands for metal ions, sparking numerous studies on amino chelates in human and animal nutrition from the 1970s onwards. scielo.brscielo.br The focus of this research has been to demonstrate that organically bound trace minerals can improve animal health, growth, and productivity more efficiently than inorganic forms. wikipedia.orgfeedipedia.org

Significance of Zinc in Biochemical and Physiological Systems

Zinc is an essential trace element vital for a vast array of biochemical and physiological processes in living organisms. gminsights.com It is a critical component of numerous enzymes, where it can act as a Lewis acid, stabilize intermediate structures, and facilitate the transfer of chemical groups. These zinc-dependent enzymes are involved in a wide range of metabolic pathways, including the synthesis of DNA and proteins, as well as the metabolism of alcohol.

Beyond its catalytic role, zinc plays a crucial structural role in proteins. A notable example is the "zinc finger" motif, where zinc ions coordinate with cysteine and histidine residues to form stable peptide domains. These zinc fingers are essential for the function of many nucleic-acid binding proteins and steroid receptors, which are involved in gene regulation and expression.

Zinc is also integral to cellular signaling pathways and the maintenance of cellular homeostasis. It is involved in processes such as cell proliferation, differentiation, and apoptosis (programmed cell death). Furthermore, zinc is crucial for a healthy immune system and plays a role in the body's antioxidant defense mechanisms.

Conceptual Framework of Organically Complexed Trace Minerals in Research

The fundamental concept behind organically complexed trace minerals is to enhance their bioavailability, which is the proportion of an ingested mineral that is absorbed and utilized by the body. 4mix.co.za Inorganic mineral salts, when ingested, can dissociate in the gastrointestinal tract, making the mineral ions susceptible to forming insoluble complexes with other dietary components like phytates, oxalates, and phosphates, which hinders their absorption. feedipedia.orgnih.gov

Organically complexed minerals, such as zinc methionine sulfate (B86663), are designed to protect the mineral from these interactions. The organic ligand, in this case, methionine, forms a stable, ring-like structure around the zinc ion. international-animalhealth.comufl.edu This chelated structure is thought to have several advantages:

Protection from Antagonists: The organic ligand shields the mineral from forming insoluble precipitates with antagonists in the digestive tract. nih.govbentoli.com

Alternative Absorption Pathways: It is hypothesized that these complexes can be absorbed intact through amino acid or peptide transport systems, which are different from the pathways for inorganic mineral absorption. 4mix.co.zanih.gov

Increased Solubility and Stability: Chelation can increase the solubility of the mineral and its stability across a range of pH levels found in the digestive system. ufl.educhemunique.co.za

The effectiveness of an organically complexed trace mineral is influenced by several factors, including the type of ligand, the strength of the bond between the mineral and the ligand, the molecular weight of the complex, and its solubility. 4mix.co.zachemunique.co.za Research has explored various organic ligands, including single amino acids (like methionine and glycine), peptides, and polysaccharides. feedipedia.orgavitechnutrition.com The stability of the chelate is crucial; if the bond is too weak, the mineral may be released prematurely, and if it's too strong, the mineral may not be released for use in the body. international-animalhealth.comallaboutfeed.net

Interactive Data Table: Key Research Findings on Organic Trace Minerals

| Research Focus | Key Findings | Implication |

| Bioavailability | Organic trace minerals generally exhibit higher bioavailability compared to inorganic sources. feedipedia.orgallaboutfeed.net | More efficient mineral utilization by the organism. |

| Absorption Pathways | May be absorbed via amino acid or peptide transporters in addition to inorganic mineral pathways. 4mix.co.zanih.gov | Bypasses potential bottlenecks in inorganic mineral absorption. |

| Stability | The stability of the chelate bond is critical for preventing dissociation in the gut. international-animalhealth.comallaboutfeed.net | Ensures the mineral reaches the site of absorption in a protected form. |

| Ligand Type | The type of organic ligand (e.g., amino acid, peptide) influences the properties of the complex. feedipedia.org4mix.co.za | Different ligands can confer different levels of stability and bioavailability. |

Structure

2D Structure

Eigenschaften

CAS-Nummer |

56329-42-1 |

|---|---|

Molekularformel |

C5H11NO6S2Zn |

Molekulargewicht |

310.7 g/mol |

IUPAC-Name |

zinc;2-amino-4-methylsulfanylbutanoate;hydrogen sulfate |

InChI |

InChI=1S/C5H11NO2S.H2O4S.Zn/c1-9-3-2-4(6)5(7)8;1-5(2,3)4;/h4H,2-3,6H2,1H3,(H,7,8);(H2,1,2,3,4);/q;;+2/p-2 |

InChI-Schlüssel |

ROUREIAZUKQVBD-UHFFFAOYSA-L |

Isomerische SMILES |

CSCC[C@@H](C(=O)O)N.[O-]S(=O)(=O)[O-].[Zn+2] |

Kanonische SMILES |

CSCCC(C(=O)O)N.[O-]S(=O)(=O)[O-].[Zn+2] |

Synonyme |

zinc methionine zinc methionine sulfate zinc monomethionine |

Herkunft des Produkts |

United States |

Synthesis and Structural Elucidation

Synthetic Methodologies for Zinc Methionine Sulfate (B86663) Complexes

The synthesis of zinc methionine sulfate can be achieved through several routes, including traditional chemical reactions and advanced nanostructure fabrication techniques.

The most common method for producing zinc methionine is through a chelation reaction in an aqueous solution. google.com This process is technically straightforward and generally results in a high product yield. researchgate.netnih.gov The synthesis typically involves dissolving methionine in an alkaline medium, often by adding sodium hydroxide (B78521) to a water suspension of L-methionine. researchgate.netnih.gov A zinc salt, commonly zinc sulfate monohydrate or heptahydrate, is then added to this solution. researchgate.netnih.govnih.gov

The reaction is often heated, for instance to 60°C, and stirred for a period to ensure completion. researchgate.netnih.gov In some patented methods, the reaction is maintained at a lower temperature of 35-37°C with a controlled pH between 7.0 and 7.2. google.com This chelation reaction leads to the formation of a stable, water-soluble complex. healthline.com The resulting product, zinc methionine, is typically an almost white powder. researchgate.netnih.gov After the reaction, the mixture is cooled, and the precipitated crystals are filtered and washed to remove unreacted components and byproducts like sodium sulfate. google.comnih.gov

A typical chelation reaction involves the following steps:

Sodium hydroxide (0.034 mol) is added to a suspension of L-Methionine (0.034 mol) in 40 mL of water and stirred until dissolved. researchgate.netnih.gov

The mixture is heated to 60°C. researchgate.netnih.gov

Zinc sulfate monohydrate (0.017 mol) is added in portions while stirring is maintained for approximately 20 minutes. researchgate.netnih.gov

The reaction mixture is then cooled to 10°C, and the precipitate is filtered and washed. nih.gov

Sonochemical methods have been successfully employed to synthesize nanostructured zinc methionine complexes. irost.irresearchgate.net This approach utilizes high-intensity ultrasound to induce chemical reactions and form nano-sized materials. illinois.edu The synthesis involves the reaction of a zinc salt, such as zinc chloride (ZnCl2), with a methionine ligand under ultrasonic irradiation. irost.irresearchgate.net

This reaction has been investigated in different solvents, notably methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO), leading to the formation of nano-sized zinc methionine complexes. irost.irresearchgate.net The use of ultrasound can influence the morphology and properties of the resulting nanostructures. researchgate.netillinois.edu The synthesized nano-complex can then serve as a precursor for producing other nanoparticles, such as zinc oxide (ZnO), through calcination. irost.irirost.ir

Crystalline zinc methionine sulfate can be obtained through simple crystallization from an aqueous solution. nih.gov This method differs from the more rapid precipitation that occurs in chelation synthesis. One documented approach involves preparing a solution containing L-methionine and zinc sulfate at a specific pH (e.g., 5.74) and allowing it to crystallize at room temperature over an extended period, such as two weeks. nih.gov

The resulting product from this slow crystallization process can exhibit different physical properties compared to the powder obtained from direct synthesis. For instance, the crystallized complex, which appears as colorless or white crystal needles, has been shown to have significantly better water solubility than its synthesized counterpart. nih.gov This improved solubility is likely due to the incorporation of sulfate anions into the crystal structure of the crystallized zinc methionine. nih.gov

A distinct approach in nanoparticle technology involves the creation of methionine-coated zinc nanoparticles. mdpi.comnutrinews.com This method focuses on coating a pre-existing nanoparticle, specifically nano zinc oxide (Nano-ZnO), with the amino acid methionine. mdpi.com This process results in a product referred to as methionine-coated nano zinc oxide (M-Nano-ZnO). mdpi.comnutrinews.com This technique is seen as a novel way to produce nano minerals coated with amino acids, potentially enhancing their properties. mdpi.comnutrinews.com

Spectroscopic and Diffraction Techniques for Structural Characterization

To confirm the formation of the chelate complex and elucidate its structure, various analytical methods are used. Fourier Transform Infrared (FTIR) spectroscopy is particularly crucial for identifying the coordination between zinc and the methionine ligand.

FTIR spectroscopy is a primary tool for confirming the successful chelation of zinc by methionine. The analysis focuses on changes in the vibrational frequencies of methionine's functional groups upon coordination with the zinc ion. nih.govresearchgate.net

In free L-methionine, characteristic absorption bands for the protonated amino group (NH3+) and the carboxylic acid group (COOH) are present. nih.gov Upon chelation with zinc, significant shifts in these bands are observed. The formation of the zinc methionine complex is confirmed by the disappearance of the bands associated with the protonated amino group and the appearance of new bands corresponding to the coordinated amino group (NH2). nih.gov

Furthermore, the strong absorption band of the carboxyl group in free methionine is replaced by two distinct bands: an asymmetric stretching vibration and a symmetric stretching vibration of the deprotonated carboxylate group (COO-). nih.gov The shift in these bands indicates the formation of a covalent-polar bond between the oxygen atom of the carboxylate group and the zinc ion (O-Zn). nih.gov The analysis also reveals the formation of a weaker, donor-acceptor bond between the nitrogen atom of the amino group and zinc (N→Zn). nih.govpharmjournal.ru These spectral changes provide definitive evidence of the formation of the chelate ring structure. nih.gov

Table 1: Significant FT-IR Bands (cm⁻¹) for the Zn-Methionine Complex This table presents the characteristic infrared absorption bands for the zinc-methionine complex, indicating the vibrational modes of the coordinated functional groups.

| Wavenumber (cm⁻¹) | Assignment | Significance |

|---|---|---|

| 3441, 3619 | Amine group vibrations | Indicates the involvement of the amine group in the coordination system. researchgate.net |

| ~1600 | Asymmetric stretching of COO⁻ | Shift from the COOH band in free methionine confirms coordination of the carboxylate group. nih.gov |

| ~1400 | Symmetric stretching of COO⁻ | Shift from the COOH band in free methionine confirms coordination of the carboxylate group. nih.gov |

X-ray Powder Diffraction (XRD)

X-ray powder diffraction (XRD) is a non-destructive analytical technique used to identify the crystalline phases of a material and to obtain information about its crystal structure. springernature.comyoutube.com In the context of zinc methionine sulfate, XRD helps in confirming the formation of the desired crystalline compound and in characterizing its structure. nih.govresearchgate.net

For example, XRD analysis of a product from the reaction between zinc chloride and methionine revealed a crystalline compound with a slightly distorted octahedral geometry around each Zn(II) ion. researchgate.net The diffraction pattern showed characteristic peaks at specific 2θ angles, with the highest intensity peak observed at 4.307°, followed by peaks at 21.367° and 20.898°. researchgate.net The XRD patterns of zinc-containing compounds can reveal the presence of a metallic zinc phase or other zinc-containing phases like zinc oxide. researchgate.net The technique is also instrumental in studying the layered structures of zinc hydroxy salts, which can be precursors or related compounds in the synthesis of zinc methionine sulfate. researchgate.net

XRD Peak Data for Zinc Methionine

| 2θ Angle (°) | Relative Intensity |

|---|---|

| 4.307 | High |

| 21.367 | Medium |

| 20.898 | Medium |

This table is based on data for a zinc-methionine complex and may not be fully representative of zinc methionine sulfate. researchgate.net

Elemental Analysis

Elemental analysis is crucial for determining the composition of the synthesized zinc methionine sulfate and ensuring it conforms to its theoretical formula. This technique provides the weight percentages of the constituent elements, primarily zinc and methionine.

Analytical data from multiple batches of zinc chelate of methionine sulfate have shown an average zinc content of 19.5% (ranging from 19.1% to 20.8%) and a methionine content of 42.8% (ranging from 41.2% to 46.0%). researchgate.netnih.gov The theoretical zinc content in the pure compound is 21.05%. researchgate.net The remainder of the composition is largely attributed to hydrogen sulfate. nih.gov

Elemental Composition of Zinc Methionine Sulfate

| Element | Average Content (%) | Range (%) | Theoretical Content (%) |

|---|---|---|---|

| Zinc | 19.5 | 19.1 - 20.8 | 21.05 |

| Methionine | 42.8 | 41.2 - 46.0 | - |

Data compiled from analysis of multiple batches. researchgate.netnih.gov

X-ray Absorption Spectroscopy (XAS) for Zinc Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the local atomic and electronic structure of a specific element within a compound, such as the coordination environment of zinc in zinc methionine sulfate. nih.gov This technique is particularly valuable for studying non-crystalline or solution-state samples. nih.gov

XAS studies, including both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide detailed information about the oxidation state of the zinc atom, the number and type of coordinating atoms (ligands), and the bond distances between the zinc atom and its neighbors. nih.govresearchgate.netnih.gov For instance, in related zinc-containing biological systems, XAS has been used to demonstrate changes in the zinc coordination sphere upon substrate binding, such as a shift from a 2-sulfur and 2-nitrogen/oxygen environment to a 3-sulfur and 1-nitrogen/oxygen environment. nih.gov The technique can also differentiate between different coordinating atoms like sulfur and selenium. nih.gov

Field Emission Scanning Electron Microscopy (FE-SEM) and Energy Dispersive X-ray Spectroscopy (EDS) for Nanostructures

Field Emission Scanning Electron Microscopy (FE-SEM) provides high-resolution imaging of the surface morphology and topography of materials, including nanostructures. youtube.comyoutube.com This is particularly relevant when zinc methionine sulfate is synthesized in the form of nanoparticles or when its nanostructure is of interest. nih.govresearchgate.netresearchgate.net FE-SEM can reveal the size, shape, and distribution of these nanoparticles. researchgate.netresearchgate.net

Coupled with FE-SEM, Energy Dispersive X-ray Spectroscopy (EDS or EDX) allows for elemental analysis of the sample at a microscopic level. researchgate.netrsc.orgresearchgate.net EDS can confirm the presence of zinc, sulfur, and other expected elements in the nanostructures, providing a qualitative and semi-quantitative compositional analysis. researchgate.netresearchgate.net For example, in the analysis of zinc-containing nanoparticles, EDS spectra would show peaks corresponding to the characteristic X-ray energies of zinc and other constituent elements. researchgate.net

Research into Chelation Integrity and Stability (e.g., at physiological pH)

The stability of the chelate bond between zinc and methionine is a critical aspect, particularly at physiological pH, as it influences the compound's behavior in biological systems. Research has explored the conditions under which the chelate structure is formed and maintained.

Studies have shown that the formation of a stable zinc-methionine chelate is favored in alkaline conditions. nih.gov However, investigations into the behavior of zinc methionine in neutral aqueous solutions are also crucial. The stability of the chelate can be influenced by the pH of the solution and the molar ratio of zinc to methionine. nih.gov For instance, at a pH of around 5.74, a mixture of zinc sulfate and methionine can lead to the formation of zinc-containing nanoparticles, suggesting some degree of chelation. nih.gov The integrity of the chelate structure is important for its potential applications, as it can affect its bioavailability. nih.govresearchgate.net

Investigation of Molecular Structure and Isomeric Forms

The molecular structure of zinc methionine sulfate involves the coordination of the zinc ion with the methionine molecule. It is proposed that both the amino group and the carboxyl group of methionine participate in binding with the zinc ion. pharmjournal.ru

Research suggests the potential for different isomeric forms of the zinc-methionine complex to exist. nih.govresearchgate.net Specifically, the formation of both cis- and trans- isomers of a Zn(Met)₂ complex has been proposed. nih.gov The calculated formation enthalpies for these two isomers are very close, suggesting that they could coexist in solution in roughly equal amounts. nih.govresearchgate.net This possibility of isomerism adds another layer of complexity to the structural understanding of zinc methionine compounds. nih.gov

Advanced Analytical Methodologies for Characterization

Spectrophotometric Quantification of Metal Content (e.g., Atomic Absorption Spectrophotometry)

Atomic Absorption Spectrophotometry (AAS) is a primary and robust technique for the precise quantification of zinc in zinc methionine sulfate (B86663). The method relies on the principle that zinc atoms in a sample absorb light at a characteristic wavelength when atomized in a flame or graphite (B72142) furnace. The amount of light absorbed is directly proportional to the concentration of the metal in the sample. youtube.com

Zinc is typically determined by direct aspiration of the sample into an air-acetylene flame. nemi.govoiv.int For samples with very low zinc concentrations, Graphite Furnace Atomic Absorption Spectrometry (GFAAS) offers higher sensitivity. nemi.govepa.gov This method is applicable for concentrations in the range of 0.5 to 40 µg/L. nemi.gov Sample preparation is a critical step, with techniques such as direct acid dissolution, wet digestion, and microwave digestion being employed to ensure the complete recovery of the analyte from the sample matrix. scielo.br

Validation of the AAS method demonstrates high accuracy, with recovery yields for zinc reported between 99.4% and 100.4%. scielo.br However, potential interferences must be considered. High concentrations of silica (B1680970) or magnesium can affect zinc recovery, and spectroscopic interference can occur in samples containing significant amounts of copper and iron due to the proximity of their measurement wavelengths to that of zinc. nemi.govshimadzu.com

Table 1: Typical Instrumental Parameters for Zinc Analysis by AAS

| Parameter | Flame AAS | Graphite Furnace AAS (GFAAS) |

| Wavelength | 213.9 nm oiv.intshimadzu.com | 213.9 nm epa.gov |

| Light Source | Zinc Hollow-Cathode Lamp oiv.int | Zinc Hollow-Cathode Lamp |

| Atomizer | Air-Acetylene Flame oiv.int | Graphite Furnace/Platform nemi.gov |

| Slit Width | 0.5 nm oiv.int | - |

| Background Correction | Deuterium (D2) Lamp or Self-Reversal (SR) Method oiv.intshimadzu.com | Zeeman or Deuterium (D2) Lamp nemi.gov |

| Atomization Temp. | N/A | ~2500°C epa.gov |

| Purge Gas | N/A | Argon or Nitrogen epa.gov |

Chromatographic Separation Techniques for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is an essential tool for the analysis of zinc methionine sulfate, allowing for the separation and quantification of the methionine component and the intact chelate. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is a commonly used mode for this purpose.

A typical RP-HPLC method for analyzing amino acid chelates involves a C18 column. sphinxsai.com For instance, methionine can be effectively separated and analyzed using a mixed-mode stationary phase column with a mobile phase consisting of water, acetonitrile, and sulfuric acid, with detection by UV at 200 nm. sielc.com While HPLC is adept at quantifying total and free amino acids, standard methods may not distinguish between different salts or the D and L enantiomers of the amino acid. nih.gov

The technique is crucial for quality control, verifying the content of the organic ligand (methionine) and assessing the purity of the compound. For example, analysis of five batches of zinc methionine sulfate showed an average methionine content of 42.8%. nih.gov

Table 2: Example HPLC Conditions for Analysis of Methionine and Related Compounds

| Parameter | Method for Methionine | Method for Zinc Carnosine |

| Column | Primesep 100 (4.6 x 150 mm, 5 µm) sielc.com | C18 (4.6 x 250 mm, 5 µm) sphinxsai.com |

| Mobile Phase | Water, Acetonitrile (MeCN), and Sulfuric Acid (H₂SO₄) sielc.com | Dipotassium Dihydrogen Orthophosphate Buffer and Acetonitrile (80:20 v/v) sphinxsai.com |

| Flow Rate | 1.0 mL/min sielc.com | 1.0 mL/min sphinxsai.com |

| Detection | UV at 200 nm sielc.com | UV at 215 nm sphinxsai.com |

| Retention Time | Analyte-specific | 2.260 min sphinxsai.com |

Polarographic Analysis for Chelation Strength Determination

Polarography is an electrochemical technique used for the quantitative determination of metal ions, including zinc. nih.govnist.gov The method involves measuring the current that flows as the voltage is varied at a dropping mercury electrode. It can be used to determine the concentration of lead and cadmium in zinc-based alloys after separating the metals from the zinc matrix via electrolysis at a controlled potential. nist.gov

While not a direct measure of chelation strength, polarography quantifies the concentration of electroactive metal ions in a solution. The stability of the zinc-methionine chelate can be inferred by comparing the polarographic response of the chelated zinc to that of free zinc ions under various conditions (e.g., changing pH). A stable chelate will show a different electrochemical behavior than the free metal ion. For instance, studies using polarimetry, a related technique measuring optical rotation, have shown that the chelate structure of zinc methionine is disrupted at very high or very low pH levels, indicating a loss of chelation. nih.gov

The detectable range for zinc using polarography can be from 1 µg/L to 50 mg/L, making it a versatile tool for concentration analysis, which is a foundational component of chelation studies. nih.gov

Methods for Assessing Free vs. Bound Metal Content

Distinguishing between zinc that is bound within the methionine chelate and any free (unbound) zinc is experimentally challenging but crucial for understanding its bioavailability and stability. researchgate.netnih.gov A combination of techniques is often employed to characterize this distribution.

Total vs. Free Zinc Quantification: Total zinc content is readily measured using destructive analytical techniques like AAS or Inductively Coupled Plasma Mass Spectrometry (ICP-MS). researchgate.netnih.gov The "free" or labile zinc pool, however, is often assessed using different methodologies.

Separation Techniques: Physical separation methods can be used to isolate the chelated form from free ions. Techniques reviewed for this purpose include gel filtration chromatography, ion exchange chromatography, and organic solvent precipitation. researchgate.net

Spectroscopic and Fluorescence Methods: A method utilizing a luminophore, such as ninhydrin, can differentiate between a metal-ligand chelate and a free ligand. The reaction produces distinct chromophores with unique electromagnetic spectra, allowing for the correlation of a specific spectrum with the presence or absence of the chelate. google.com More advanced methods use fluorescent probes or sensors. For example, a photocaged chelator can be used to extract tightly bound zinc from a sample; the zinc is then released by photolysis and quantified using a highly sensitive DNAzyme fluorescent sensor. nih.gov The binding affinity of one such photocaged chelator, XDPAdeCage, for zinc was determined to have a dissociation constant (Kd) of 4.6 ± 0.8 pM. nih.gov

It is important to recognize that the distinction between "free" and "bound" metal is often operationally defined by the specific analytical method used. researchgate.net

Table 3: Summary of Methods for Free vs. Bound Zinc Assessment

| Method | Principle | Application | Reference(s) |

| AAS / ICP-MS | Atomic spectroscopy for elemental analysis. | Quantifies total zinc content. | researchgate.netnih.gov |

| Chromatography (Gel Filtration, Ion Exchange) | Separates molecules based on size or charge. | Separates free metal ions from the bound chelate. | researchgate.net |

| Luminophore Reaction | Differential reaction of a luminophore with free vs. chelated ligand, producing unique spectra. | Qualitatively and quantitatively determines the presence of the bound chelate. | google.com |

| Fluorescence Probes/Sensors | Fluorescent molecules that change properties upon binding to free metal ions. | Detects and quantifies the labile or free zinc pool in biological systems. | researchgate.netnih.gov |

| Photocaged Chelator with DNAzyme Sensor | A chelator extracts bound zinc, which is then released by light for quantification. | Quantifies tightly bound zinc in complex biological samples like blood serum. | nih.gov |

Metabolomics Profiling (e.g., 1H-NMR-based metabolomics)

Metabolomics provides a powerful, system-wide view of the metabolic changes induced by zinc methionine sulfate. This is often achieved using techniques like proton nuclear magnetic resonance (¹H-NMR) spectroscopy or mass spectrometry to generate a comprehensive profile of metabolites in biological samples. mdpi.comnih.gov

A study using ¹H-NMR-based metabolomics on aged laying hens supplemented with a methionine hydroxyl analogue chelated zinc (MHA-Zn) revealed significant metabolic shifts compared to inorganic zinc. mdpi.comnih.gov The analysis identified distinct metabolic pathways that were altered by the chelated zinc supplementation.

Key findings from this research include:

Improved Antioxidant Capacity: Supplementation with MHA-Zn increased the levels of Cu/Zn-superoxide dismutase (SOD) and total antioxidant capacity (T-AOC), while reducing malondialdehyde (MDA), a marker of oxidative stress. mdpi.comnih.gov

Alteration of Metabolic Pathways: Integrated pathway analysis showed that MHA-Zn supplementation significantly participated in the regulation of glutathione (B108866) metabolism as well as glycine (B1666218), serine, and threonine metabolism. mdpi.comnih.gov These pathways are critically linked to oxidative stress defense, protein synthesis, and energy metabolism.

Similarly, other studies using metabolomics platforms have shown that zinc supplementation can affect a variety of metabolites involved in amino acid, lipid, and nucleotide metabolism. nih.govnih.gov

Table 4: Metabolic Impact of Methionine-Chelated Zinc Supplementation

| Affected Area | Key Finding | Identified Metabolic Pathways | Reference(s) |

| Antioxidant Status | Increased Cu/Zn-SOD and T-AOC; Decreased MDA | Glutathione Metabolism | mdpi.comnih.gov |

| Amino Acid Metabolism | Promoted methionine synthesis; Higher threonine levels | Glycine, Serine, and Threonine Metabolism | mdpi.comnih.gov |

| General Metabolism | Altered profiles related to oxidative stress, energy, and amino acid metabolism | Tryptophan Metabolism, Tyrosine Metabolism, Fatty Acid Metabolism, Purine (B94841) Metabolism | nih.govnih.gov |

Molecular Biology Techniques for Gene Expression Quantification

Molecular biology techniques, particularly quantitative real-time polymerase chain reaction (qRT-PCR) and transcriptome analysis, are used to quantify how zinc methionine sulfate modulates the expression of specific genes. nih.gov These studies provide mechanistic insights into the biological effects of the compound.

Research has shown that zinc methionine supplementation can influence the expression of a wide range of genes:

Methylation-Related Genes: In a study on pregnant goats, supplementation with zinc-methionine led to the downregulation of genes related to methylation in the liver and spleen of their offspring. nih.gov

Muscle and Metabolism Genes: In Holstein steers, zinc methionine supplementation reduced the mRNA abundance of several genes in skeletal muscle, including myosin heavy chain (MHC)-IIX and the β1-adrenergic receptor (βAR). nih.gov

Metallothionein (B12644479) (MT) Genes: Zinc is a potent inducer of metallothionein, a protein crucial for zinc homeostasis and detoxification. thepigsite.com Studies have consistently shown that zinc supplementation upregulates the expression of MT genes, such as MT-1 and MT-2A. thepigsite.comresearchgate.net

Zinc Transporter Genes: The expression of zinc transporters from the ZIP and ZnT families, which control the movement of zinc across cellular membranes, is also regulated by zinc status. nih.govmdpi.com For example, a study of human immune cells found that 19 of 24 known zinc transporters were ubiquitously expressed, with the expression of specific transporters like ZIP14 being induced following cell stimulation. nih.gov

Table 5: Research Findings on Gene Expression Changes with Zinc Methionine Supplementation

| Gene/Gene Family | Organism/System | Observed Effect | Analytical Technique | Reference(s) |

| Methylation-Related Genes | Goats (Offspring Liver/Spleen) | Downregulation | Not Specified | nih.gov |

| Myosin Heavy Chain (MHC)-IIX, β1-Adrenergic Receptor (βAR) | Holstein Steers (Skeletal Muscle) | Reduced mRNA abundance | Not Specified | nih.gov |

| Metallothionein (MT-1, MT-2A) | Humans, Rats, Pigs | Upregulation | ELISA, qRT-PCR | thepigsite.comresearchgate.net |

| Zinc Transporters (e.g., ZIP14) | Human Immune Cells | Induction/Downregulation | PCR | nih.gov |

| Lysine Synthesis Pathway Genes (HDH, HCD) | Flammulina filiformis (Mycelia) | Upregulation | Not Specified | mdpi.com |

Bioavailability and Absorption Mechanisms

Comparative Bioavailability Research in Animal Models

Research in various animal models has been instrumental in comparing the relative bioavailability of different zinc compounds. These studies often utilize tissue zinc concentration and the expression of zinc-regulated proteins, such as metallothionein (B12644479) (MT), as key indicators of zinc absorption and status.

Studies in broilers have indicated that organic zinc sources, such as zinc methionine, may offer bioavailability advantages over inorganic zinc sulfate (B86663). For instance, one study reported that the relative bioavailability of zinc from a zinc-methionine chelate was 120% based on pancreatic metallothionein mRNA levels and 115% based on pancreas zinc concentration when compared to zinc sulfate (set at 100%). nih.gov Another study in broilers found that the bioavailability of zinc from zinc-methionine was 1.20 to 1.25 times that of zinc-glycine when assessed by pancreas MT content. nih.gov In lambs, while apparent zinc absorption did not significantly differ between zinc-glycine and zinc sulfate, greater plasma zinc concentrations and a tendency for higher liver MT1 expression in the zinc-glycine group suggested improved post-absorptive metabolism and bioavailability. oup.com

The following table summarizes findings from comparative bioavailability studies in animal models:

| Animal Model | Zinc Source Compared to Zinc Sulfate | Key Findings | Relative Bioavailability (%) |

| Broiler Chicks | Zinc-Methionine Chelate | Increased bone and pancreas zinc concentrations and pancreatic MT mRNA levels. nih.gov | 115-120% |

| Broiler Chicks | Zinc-Methionine | Higher bioavailable zinc than zinc-glycine based on pancreas MT concentration. nih.gov | Not directly compared to ZnSO₄ |

| Lambs | Zinc-Glycine | Greater plasma zinc concentrations and tended to have higher liver MT1 expression. oup.com | Not Quantified |

| Broilers | Zinc-Proteinate | Higher tibia zinc content compared to zinc sulfate. epa.hu | 120% |

| Piglets | Zinc-Methionine | Similar tibia zinc content to zinc sulfate. epa.hu | 99% |

| L. rohita (fish) | Zinc Monomethionine | Lower tissue zinc content compared to zinc gluconate, but higher than zinc sulfate. plos.org | Not Quantified |

The bioavailability of zinc is significantly influenced by various dietary components that can either inhibit or enhance its absorption.

Inhibitory Factors:

Phytate: Found in plant-based foods like cereals, legumes, and nuts, phytic acid is a potent inhibitor of zinc absorption. nih.gov It forms insoluble complexes with zinc in the gastrointestinal tract, rendering it unavailable for absorption. nih.govresearchgate.net The negative impact of phytate on zinc bioavailability is a well-established concern, particularly in diets rich in unrefined cereals. epa.hu

Fiber: Dietary fiber can also negatively affect zinc absorption, although its effect is generally considered less pronounced than that of phytate. epa.hu

Calcium: High dietary calcium can exacerbate the inhibitory effects of phytate on zinc absorption. cornell.edu

Enhancing Factors:

Amino Acids: Certain amino acids, such as methionine and histidine, can enhance zinc absorption by forming soluble complexes that are more readily absorbed. nih.gov This is the principle behind the enhanced bioavailability of organic zinc forms like zinc methionine sulfate. The chelation of zinc to methionine is thought to protect it from forming insoluble complexes with dietary inhibitors like phytate. epa.hu

Mechanisms of Intestinal Zinc Absorption and Transport

The absorption of zinc in the small intestine is a complex and tightly regulated process involving a network of specialized transporter proteins. nih.gov Dietary zinc is primarily absorbed in the duodenum and jejunum. jst.go.jp

Two primary families of zinc transporters are responsible for maintaining zinc homeostasis:

ZIP (Zrt- and Irt-like Protein) Family (SLC39A): These transporters are generally responsible for increasing the cytosolic zinc concentration by facilitating zinc influx into cells from the extracellular space or from intracellular organelles. nih.govwikipedia.org In humans, there are 14 members of the ZIP family. nih.gov

ZnT (Zinc Transporter) Family (SLC30): This family of transporters functions to decrease cytosolic zinc levels by promoting zinc efflux from the cell or into intracellular compartments. nih.govnih.gov There are 10 known ZnT transporters in mammals. nih.gov

The coordinated action of these two transporter families is essential for maintaining cellular and systemic zinc balance. nih.gov

ZIP4 (SLC39A4) is a critical zinc importer located on the apical membrane of enterocytes, the cells lining the small intestine. nih.govjst.go.jp Its primary role is to take up dietary zinc from the intestinal lumen into the enterocytes. jst.go.jp The expression and activity of ZIP4 are tightly regulated by dietary zinc status. During periods of zinc deficiency, the expression of ZIP4 is upregulated to increase zinc absorption. nih.govmdpi.com Conversely, when zinc intake is high, ZIP4 is internalized and degraded to prevent excessive zinc accumulation. nih.gov Mutations in the gene encoding ZIP4 lead to Acrodermatitis Enteropathica, a severe genetic disorder of zinc malabsorption, highlighting its essential role in zinc uptake. ontosight.airesearchgate.net

ZnT1 (SLC30A1): This transporter is predominantly located on the basolateral membrane of enterocytes. nih.govnih.gov Its main function is to export zinc from the enterocytes into the portal circulation for distribution throughout the body. jst.go.jpnih.gov The expression of ZnT1 is induced by high zinc levels, providing a mechanism to protect against zinc toxicity. nih.gov

ZnT2 (SLC30A2): ZnT2 is primarily found on the membranes of intracellular vesicles, such as endosomes and lysosomes. nih.gov It is involved in sequestering zinc within these compartments. nih.gov In mammary epithelial cells, ZnT2 is also associated with the inner mitochondrial membrane and plays a role in mitochondrial zinc uptake. nih.gov

ZnT5B (a variant of SLC30A5): ZnT5 is another zinc transporter that has been localized to the apical membrane of enterocytes and is also thought to play a role in dietary zinc uptake. cambridge.org It can also be found in the Golgi apparatus, where it is involved in loading zinc into proteins. nih.gov

The improved bioavailability of zinc-amino acid chelates like zinc methionine sulfate has led to the hypothesis that these complexes may be absorbed, at least in part, via amino acid transporters, bypassing the traditional zinc transport pathways. nih.gov

Research suggests that zinc-amino acid complexes might be taken up by various amino acid transporters present in the intestinal epithelium. nih.gov For example, studies have investigated the involvement of transporters for neutral amino acids (which would include methionine), basic amino acids, and acidic amino acids. youtube.com In vitro studies using Caco-2 cells have shown that zinc-amino acid conjugates can be taken up by amino acid transporters, leading to intracellular zinc enrichment that is largely uninhibited by traditional zinc uptake antagonists like phytic acid. nih.gov Furthermore, research in broilers has indicated that supplementation with a zinc-proteinate with moderate chelation strength can upregulate the expression of both zinc transporters and amino acid transporters in duodenal epithelial cells, suggesting a coordinated mechanism for enhanced absorption. nih.gov

Investigation of Intact Chelate Transport vs. Ligand-Assisted Absorption

The enhanced bioavailability of zinc methionine sulfate compared to inorganic zinc salts like zinc sulfate is a subject of extensive research. creative-enzymes.comnih.gov The central debate revolves around two primary mechanisms: whether the zinc-methionine chelate is absorbed as a complete, intact molecule, or whether the methionine ligand detaches to assist in the absorption of the zinc ion.

One theory posits that the chelated form of zinc methionine protects the zinc ion from forming insoluble complexes with dietary antagonists, such as phytates, in the gastrointestinal tract. mdpi.commdpi.com This protection would allow the intact chelate to reach the intestinal wall for absorption. Research using Caco-2 intestinal cells has shown that the presence of phytic acid, a known inhibitor of zinc absorption, did not significantly impair the uptake of zinc from certain zinc-amino acid complexes, lending support to this protective hypothesis. nih.gov Furthermore, the absorption of zinc methionine has been observed to be unaffected by dietary fiber, which typically limits the uptake of other zinc forms. capsugel.com

Conversely, a significant body of evidence supports the mechanism of ligand-assisted absorption. This model suggests that while the chelate is more stable in the gut's chemical environment, it likely dissociates at the cell surface of the intestinal epithelium. nih.gov The freed methionine and zinc ions are then absorbed separately. A pivotal study utilizing radiolabeled components ([65Zn]methionine and zinc[35S]methionine) investigated this directly. The results indicated that the cellular uptake of the radiolabeled methionine was less than 0.1% of the radiolabeled zinc, demonstrating a clear separation of the two components before or during absorption. nih.gov

Further evidence for ligand-assisted absorption comes from studies showing that organic zinc sources may utilize alternative absorption pathways. mdpi.com It is proposed that soluble amino acids, like methionine, maintain zinc's solubility in the gut, thereby promoting its access to dedicated zinc transporters. mdpi.com Some research suggests that zinc may be co-absorbed via amino acid transporters. mdpi.commdpi.com Studies in broilers have shown that supplementation with an organic zinc proteinate containing methionine led to an upregulation in the expression of not only zinc transporters (like ZIP and ZnT families) but also amino acid transporters in the duodenum. nih.govresearchgate.net This suggests a coordinated mechanism where the amino acid ligand enhances zinc uptake by influencing the cellular machinery for both zinc and amino acid transport.

The following table summarizes research findings on the relative bioavailability of zinc from zinc methionine compared to zinc sulfate, which is typically set as the standard at 100%.

Table 1: Comparative Bioavailability of Zinc Methionine

| Animal Model | Diet Type | Measurement Parameter | Relative Bioavailability of Zinc Methionine (vs. ZnSO₄ at 100%) | Reference(s) |

|---|---|---|---|---|

| Chicks | Purified (Amino Acid) | Tibia Zinc | 117% | nih.govoup.com |

| Chicks | Semipurified (Soy Isolate) | Tibia Zinc | 177% | nih.govoup.com |

| Chicks | Complex (Corn-Soybean Meal) | Tibia Zinc (slope ratio) | 206% | nih.govoup.com |

| Broilers | Corn-Soybean Meal | Pancreas MT Content (Day 7) | 173% | frontiersin.org |

Cellular Uptake and Intracellular Distribution

The absorption of zinc from zinc methionine sulfate is a multi-step process involving transport across the intestinal cell membrane and subsequent distribution within the cell to various organelles and zinc-dependent proteins. nih.gov

Cellular uptake of zinc primarily occurs in the small intestine, with the duodenum and jejunum identified as the major sites of absorption. nih.gov The process is mediated by a specialized family of protein transporters. Zinc ions are transported from the intestinal lumen into the enterocytes (intestinal absorptive cells) mainly through transporters of the Zrt- and Irt-like protein (ZIP) family, particularly ZIP4. nih.gov Research indicates that acute changes in zinc availability can rapidly alter zinc uptake rates, sometimes even before corresponding changes in the gene expression of these transporters are detected, suggesting a direct regulation of transporter activity. nih.gov In the context of zinc methionine, the methionine ligand may enhance uptake by increasing the expression of key zinc transporters. nih.govresearchgate.net

Once inside the enterocyte, zinc does not exist in a free state in high concentrations. Its levels are tightly regulated to prevent toxicity and ensure proper distribution. nih.gov The intracellular zinc is managed through a system of buffering and trafficking. Metallothioneins, a class of cysteine-rich proteins, play a crucial role in buffering cytoplasmic zinc concentration and transferring the cation to various transporters and apo-proteins. nih.gov

From the cytoplasm, zinc is distributed to various subcellular compartments where it is required for enzymatic activity and structural roles. nih.gov Studies using fluorescent probes have shown the presence of chelatable zinc in organelles such as the mitochondria, endoplasmic reticulum (ER), and the Golgi apparatus. nih.govresearchgate.net Transport into these organelles and export from the cell across the basolateral membrane into the bloodstream is managed by another family of transporters known as the Zinc Transporter (ZnT) family. nih.govnih.gov For example, ZnT1 is a key exporter that moves zinc out of the enterocyte, while other ZnT transporters are located on organelle membranes to facilitate zinc sequestration. nih.govnih.gov The metabolism of methionine itself has been linked to the regulation of cellular zinc content and the expression of ZnT transporters, highlighting a potential direct link between the ligand and the intracellular handling of the zinc ion. titech.ac.jp

The table below details the key proteins involved in the transport and cellular management of zinc.

Table 2: Key Proteins in Zinc Absorption and Cellular Transport

| Protein/Family | Type | Location | Proposed Function in Zinc Methionine Context | Reference(s) |

|---|---|---|---|---|

| ZIP Family (e.g., ZIP4) | Zinc Importer | Apical membrane of enterocytes | Transports zinc from the intestinal lumen into the cell. | nih.gov |

| ZnT Family (e.g., ZnT1) | Zinc Exporter | Basolateral membrane of enterocytes; Organelle membranes | Exports zinc from the cell into circulation (ZnT1) or into organelles. Expression may be influenced by methionine metabolism. | nih.govnih.govnih.govtitech.ac.jp |

| Metallothionein (MT) | Zinc-binding protein | Cytoplasm | Buffers intracellular zinc, preventing toxicity and facilitating transfer to other proteins and transporters. | nih.gov |

Cellular and Molecular Homeostasis

Regulation of Intracellular Zinc Concentration

The concentration of free, or labile, zinc ions (Zn2+) within the cytoplasm is meticulously maintained at picomolar to low nanomolar levels, despite a total cellular zinc concentration that is several orders of magnitude higher (in the hundreds of micromolar range). researchgate.netresearchgate.net This tight regulation is crucial, as even nanomolar increases in free zinc can trigger cellular processes, including apoptosis. researchgate.net The control of intracellular zinc is a dynamic process managed by a coordinated system of zinc transporters and zinc-binding proteins. researchgate.netnih.govnih.gov

Two primary families of zinc transporters are responsible for moving zinc across cellular and organellar membranes: nih.govnih.govdntb.gov.ua

ZIP (Zrt- and Irt-like Protein) family (SLC39A): These transporters are generally responsible for increasing cytosolic zinc concentrations by moving zinc into the cytoplasm from the extracellular space or from within intracellular compartments like the Golgi apparatus or lysosomes. nih.govnih.govnih.gov

ZnT (Zinc Transporter) family (SLC30A): These transporters work to decrease cytosolic zinc by moving it out of the cytoplasm, either exporting it from the cell or sequestering it into intracellular organelles and vesicles. nih.govnih.govpnas.org For instance, ZnT1 is a key exporter that moves zinc out of the cell. pnas.orgnih.gov

The expression and activity of these transporters are themselves regulated by cellular zinc status. For example, under conditions of high intracellular zinc, the expression of ZnT1 is induced to facilitate zinc efflux. pnas.orgnih.gov Conversely, when zinc levels are low, the expression of certain ZIP transporters, like ZIP4, is upregulated to enhance zinc absorption into the cell. nih.gov

Research has also indicated a link between the amino acid methionine and zinc homeostasis. Studies on pluripotent stem cells have shown that methionine deprivation can reduce intracellular protein-bound zinc levels and upregulate the gene SLC30A1, which codes for the zinc transporter ZnT1. eurekalert.org This suggests that the metabolic state of the cell, influenced by amino acids like methionine, can directly impact the machinery that regulates intracellular zinc concentration. eurekalert.org

Role of Metallothioneins (MTs) in Zinc Buffering and Homeostasis

Metallothioneins (MTs) are a family of low molecular weight, cysteine-rich proteins that are central to zinc homeostasis. wikipedia.orgnih.gov They function as the primary intracellular zinc buffer, capable of binding and releasing zinc ions to maintain the low concentration of free zinc in the cytosol. nih.govnih.gov A single MT molecule can bind up to seven zinc ions through the thiol groups of its numerous cysteine residues. wikipedia.orgnih.gov

The key functions of metallothioneins in zinc homeostasis include:

Buffering: MTs sequester excess zinc ions, preventing them from reaching toxic levels. This process helps to maintain the free zinc concentration in the picomolar range. nih.gov

Storage and Transfer: MTs act as a releasable zinc reservoir. nih.gov They can donate zinc to apo-proteins (proteins without their required metal cofactor) to activate enzymes and transcription factors. williams.edumdpi.com This transfer is crucial for ensuring that zinc-dependent proteins are functional.

Redox Regulation: The release of zinc from MTs can be triggered by changes in the cellular redox state. Oxidative stress can lead to the oxidation of the cysteine residues in MT, causing the release of bound zinc. nih.govpnas.org

The expression of MT genes is induced by elevated levels of intracellular zinc, creating a feedback loop that helps manage zinc levels. nih.govnih.govcapes.gov.br When zinc concentrations rise, the Metal-Response Element-Binding Transcription Factor-1 (MTF-1) is activated, which in turn stimulates the transcription of MT genes. nih.govbohrium.com The newly synthesized MTs (in their apo-form, thionein) then bind the excess zinc, restoring homeostasis. nih.gov This cooperative function between zinc transporters and MTs is essential for controlling cellular zinc over a wide range of concentrations. nih.gov

| Protein Family/Molecule | Primary Function | Mechanism of Action | Reference |

|---|---|---|---|

| ZIP Transporters (SLC39A) | Zinc Influx | Transport zinc into the cytoplasm from the extracellular space or organelles. | nih.govnih.gov |

| ZnT Transporters (SLC30A) | Zinc Efflux/Sequestration | Transport zinc out of the cytoplasm or into intracellular vesicles. | nih.govpnas.org |

| Metallothioneins (MTs) | Zinc Buffering and Storage | Bind and release zinc ions to maintain low cytosolic free zinc levels and supply zinc to other proteins. | nih.govwikipedia.orgnih.gov |

| MTF-1 | Zinc Sensing/Transcription Factor | Senses elevated zinc levels and induces the expression of genes like MTs and ZnT1 to restore homeostasis. | nih.govcapes.gov.br |

Zinc-Binding Proteins and Their Functions

Beyond metallothioneins, it is estimated that up to 10% of the human proteome, encompassing around 3,000 proteins, requires zinc for proper function. mdpi.com These zinc-binding proteins utilize zinc in three primary biological roles: catalytic, structural, and regulatory. nih.gov

Catalytic Role: Zinc is a cofactor for over 300 enzymes from all major classes (e.g., hydrolases, ligases). nih.gov In these enzymes, zinc directly participates in the chemical reaction within the active site.

Structural Role: Zinc ions are crucial for stabilizing the three-dimensional structure of many proteins. The most well-known example is the zinc finger motif, a structural domain found in numerous transcription factors where a zinc ion coordinates with cysteine and/or histidine residues to create a stable fold necessary for binding to DNA or RNA. wikipedia.org This structural role is fundamental for gene regulation.

Regulatory Role: Zinc can act as an allosteric modulator, binding to proteins away from their active site to regulate their activity. It also functions as a signaling molecule, as discussed in the next section. nih.govbohrium.com

The ability of MTs to donate zinc is critical for the function of these proteins. The transfer often occurs via ligand exchange mechanisms, where the apo-protein directly acquires zinc from zinc-bound MT without a significant increase in free cellular zinc. mdpi.com This process highlights the role of MTs as zinc chaperones, ensuring that zinc is delivered to where it is needed. mdpi.com

Dynamic Zinc Signaling and its Cellular Effects

In addition to its static roles in enzymes and protein structures, zinc acts as a dynamic second messenger, similar to calcium. nih.govbohrium.com Cellular stimulation can trigger transient changes in intracellular free zinc concentrations, known as "zinc signals" or "zinc waves." nih.govbohrium.com These signals are generated through several pathways, including release from intracellular stores like the endoplasmic reticulum and mitochondria, or influx from the extracellular environment via ZIP transporters. nih.govbohrium.com

These zinc transients can modulate various signaling pathways and cellular processes: nih.govnih.gov

Enzyme Activity: Zinc signals can inhibit the activity of certain enzymes, such as protein tyrosine phosphatases (PTPs) and caspases, by binding to their catalytic sites. nih.govnih.gov

Gene Expression: Zinc signals activate the transcription factor MTF-1, leading to the expression of genes involved in zinc homeostasis and protection against stress. nih.govbohrium.com

Immune Response: In immune cells, zinc signals are crucial for processes like T-cell activation and the production of cytokines. For example, an increase in labile zinc can inhibit phosphatases, leading to the sustained phosphorylation of transcription factors required for immune responses. nih.gov

Cell Proliferation and Differentiation: Zinc signaling is involved in regulating the cell cycle and differentiation. nih.govdntb.gov.ua For example, zinc release in mammalian eggs, known as a "zinc spark," is a critical event that facilitates cell cycle resumption after fertilization. dntb.gov.ua

The termination of these signals is achieved by the same homeostatic machinery that controls basal zinc levels: zinc transporters (muffling) and metallothioneins (buffering) work to restore the resting state of low cytosolic free zinc. nih.govnih.gov

Impact on Cell Proliferation and Viability in In Vitro Models

The effects of zinc supplementation on cell fate are highly dependent on its concentration and the cell type. In vitro studies using zinc sulfate (B86663) provide insight into the dose-dependent impact of zinc on cell proliferation and viability. At low concentrations, zinc is essential for cell growth and proliferation, while at high concentrations, it can be cytotoxic and induce cell cycle arrest or apoptosis. nih.govekb.eg

Studies on various cell lines have demonstrated that exposure to high concentrations of zinc sulfate can inhibit cell proliferation and reduce viability. ekb.egpjoes.comnih.govnih.gov The concentration required to inhibit cell viability by 50% (IC50) varies significantly between cell lines. For example, one study reported IC50 values for zinc sulfate after 24 hours of exposure to be 308.11 µg/mL for HepG2 (hepatocellular carcinoma) cells and 413.02 µg/mL for A549 (lung cancer) cells. ekb.eg Another study on rabbit kidney epithelial (RK13) cells found IC50 values for zinc sulfate to be 101.8 mg/L (354.0 µM) using a real-time cell analysis (RTCA) system and 135.9 mg/L (472.6 µM) using an MTT assay for metabolic activity. pjoes.com

| Cell Line | Assay | Exposure Time | IC50 Value | Reference |

|---|---|---|---|---|

| RK13 (Rabbit Kidney Epithelial) | RTCA (Cell Index) | 24 hours | 101.8 mg/L (354.0 µM) | pjoes.com |

| RK13 (Rabbit Kidney Epithelial) | MTT (Metabolic Activity) | 24 hours | 135.9 mg/L (472.6 µM) | pjoes.com |

| RK13 (Rabbit Kidney Epithelial) | BrdU (Proliferation) | 24 hours | 197.4 mg/L (686.2 µM) | pjoes.com |

| HepG2 (Human Hepatocellular Carcinoma) | MTT (Viability) | Not Specified | 308.11 µg/mL | ekb.eg |

| A549 (Human Lung Carcinoma) | MTT (Viability) | Not Specified | 413.02 µg/mL | ekb.eg |

| Wi38 (Human Normal Lung Fibroblast) | MTT (Viability) | Not Specified | 463.15 µg/mL | ekb.eg |

High concentrations of zinc have also been shown to induce cell cycle arrest. The specific phase of arrest can vary. For instance, in MDAMB231 breast cancer cells, high concentrations of zinc sulfate led to an increase in cells in the G1 and G2/M phases. nju.edu.cn In contrast, a study on RK13 cells found that zinc sulfate caused an accumulation of cells in the S phase, with a corresponding decrease in the G0/G1 phase. pjoes.com These differential effects underscore the complex and cell-type-specific role of zinc in regulating cell cycle progression.

Metabolic Pathways and Regulation

General Overview of Zinc's Role in Core Metabolic Processes

Zinc is a vital trace mineral, second only to iron in its abundance in the human body, and is present in every cell. nih.gov Its importance is underscored by its role as a cofactor for over 300 enzymes and its involvement in more than 3,000 human proteins, participating in a vast array of metabolic activities. nih.govontosight.ai These enzymatic reactions are crucial for the metabolism of carbohydrates, proteins, and lipids. nih.gov

The mineral is fundamental to numerous cellular processes, including DNA and protein synthesis, cell division, and gene expression. nih.govnih.gov Consequently, it is essential for normal growth and development. nih.gov Zinc's influence extends to the regulation of hormones such as insulin, and it plays a part in glucose utilization and lipid synthesis. nih.gov The body does not have a specialized system for storing zinc, making a consistent dietary supply essential to maintain metabolic homeostasis. nih.govaai.org Zinc deficiency can disrupt these metabolic pathways, potentially increasing the risk for metabolic disorders. nih.gov

Specific Metabolic Pathway Modulation by Zinc Methionine Sulfate (B86663)

Zinc methionine sulfate is a chelated form of zinc, where the mineral is bound to the essential amino acid methionine. This structure enhances the bioavailability of zinc, allowing for more efficient absorption and utilization in the body compared to inorganic zinc salts. medex.com.bd

Zinc status is intricately linked with glutathione (B108866) metabolism, a critical component of the cellular antioxidant defense system. Methionine, a sulfur-containing amino acid, is a precursor for the synthesis of cysteine, which is a key component of glutathione. nih.govyoutube.com Studies have shown that methionine can bolster defenses against oxidative stress by activating the biosynthesis of glutathione. nih.gov

Research on the effects of zinc on pulmonary cell lines has demonstrated that exposure to zinc chloride can lead to a decrease in total cellular glutathione content. nih.gov In yeast, however, zinc depletion has been observed to cause an increase in glutathione levels. youtube.com Conversely, in mammalian cells, zinc deficiency is associated with a depletion of glutathione, linked to a decreased expression of the biosynthetic enzyme gamma-glutamylcysteine (B196262) synthetase (GCL). youtube.com The provision of zinc, particularly in a highly bioavailable form like zinc methionine, supports the metabolic pathways that lead to glutathione synthesis, thereby contributing to cellular antioxidant capacity. In a study on dairy calves, supplementation with zinc methionine led to higher activity of glutathione peroxidase in the serum, an enzyme crucial for reducing oxidative stress.

The metabolism of the amino acids glycine (B1666218), serine, and threonine is interconnected with methionine metabolism. Serine is synthesized from 3-phospho-D-glycerate, an intermediate in glycolysis, and glycine is subsequently derived from serine. jarrow.com Threonine, an essential amino acid, serves as a precursor for the synthesis of other amino acids, including serine, glycine, and cysteine.

Methionine plays a central role as a precursor in the biosynthesis of cysteine. youtube.com The metabolic pathways that synthesize cysteine and methionine often require a thiol group, which can be supplied through the assimilatory sulfate reduction pathway. Given that zinc methionine sulfate provides a readily available source of both zinc and methionine, it can indirectly influence the metabolic flux through pathways involving glycine, serine, and threonine by ensuring an adequate supply of methionine for interconnected biosynthetic processes.

Zinc is indispensable for protein synthesis, a fundamental process for growth and repair. nih.gov Zinc deficiency has been shown to impair protein synthesis. For instance, studies on isolated perfused rat livers from zinc-deficient subjects revealed depressed synthesis of nuclear proteins. Furthermore, the rate of methionine uptake by the liver was significantly lower in zinc-deficient rats compared to controls.

While the synthesis of S-adenosyl-L-methionine (SAM), a key methyl donor in numerous reactions, was not impaired in zinc-deficient livers, the turnover of its methyl group was significantly slower. This slower turnover was reflected in reduced methylation of macromolecules like DNA and histones, which is consistent with the observed depression in DNA biosynthesis and cell proliferation in zinc-deficient states. Zinc methionine sulfate, by supplying both essential components, directly supports both protein synthesis and the broader metabolic functions of methionine. medex.com.bd

Zinc status has a discernible impact on lipid and fatty acid metabolism. Research has indicated that marginal zinc deficiency can alter essential fatty acid metabolism in humans. In one study, a low-zinc diet led to a significant decrease in fatty acid desaturase 1 (FADS1) activity.

A study involving newborn Holstein dairy calves demonstrated that supplementation with zinc methionine improved serum and intestinal mucosal lipid metabolism. The calves receiving zinc methionine exhibited lower levels of total cholesterol and triglycerides, and higher levels of high-density lipoprotein cholesterol in their serum. Furthermore, the expression of proteins involved in fatty acid β-oxidation, such as acyl-coenzyme A oxidase 1 and fatty acid binding protein 2, was higher in the intestinal mucosa of the zinc methionine group. This suggests that zinc methionine can positively modulate fatty acid metabolism, potentially by enhancing fatty acid oxidation.

Uric acid is the final product of purine (B94841) metabolism in humans. nih.gov The metabolism of purines involves both de novo synthesis and salvage pathways. Zinc plays a role in the enzymes that govern the degradation of purines. nih.gov

Studies in zinc-deficient rats have shown alterations in the activities of several enzymes involved in purine catabolism. For example, the activity of nucleoside phosphorylase was lower in the liver and red blood cells of zinc-deficient rats, while the activity of 5'-adenosine monophosphate deaminase was higher in the liver and muscle. nih.gov These enzymatic changes were associated with increased plasma ammonia (B1221849) and uric acid concentrations. nih.gov

Cross-sectional studies in human populations have suggested an inverse association between dietary zinc intake and hyperuricemia (elevated serum uric acid). nih.govnih.gov This indicates that adequate zinc levels may be important for maintaining normal purine metabolism and uric acid levels. Zinc is a cofactor for enzymes involved in nucleic acid synthesis, and folic acid, which is involved in the synthesis of purine nucleotides, is sometimes prepared with zinc sulfate. nih.gov

Influence on Key Enzymatic Activities

Zinc methionine sulfate, a chelated form of zinc, plays a crucial role in numerous metabolic processes primarily through its influence on a wide array of enzymes. Zinc is a fundamental cofactor for over 300 enzymes, participating in the metabolism of proteins, carbohydrates, lipids, and nucleic acids. researchgate.netjarrow.com The enhanced bioavailability of zinc from zinc methionine sulfate can lead to more pronounced effects on the activity of these zinc-dependent enzymes compared to inorganic zinc sources. creative-enzymes.com

Key enzymes influenced by zinc methionine sulfate include:

Alkaline Phosphatase (ALP): This enzyme is vital for bone formation and mineralization. llu.edunih.gov Zinc is a structural component of ALP, and its availability directly impacts the enzyme's stability and activity. llu.edu Studies have shown that zinc supplementation can increase ALP activity, suggesting a role in supporting skeletal health. llu.eduresearchgate.net For instance, research in rats demonstrated that zinc deficiency leads to a significant decrease in ALP activity in blood and various tissues. nih.gov Conversely, adequate zinc levels are associated with increased ALP activity. llu.eduresearchgate.net

Superoxide (B77818) Dismutase (SOD): Specifically, copper-zinc superoxide dismutase (Cu/Zn-SOD) is a critical antioxidant enzyme that protects cells from damage by superoxide radicals. frontiersin.org Both zinc and copper are essential for its function. jarrow.com Supplementation with zinc methionine, often in conjunction with copper, has been shown to increase the activity of Cu/Zn-SOD. nih.govresearchgate.net This enhancement of antioxidant defense is a key benefit attributed to zinc supplementation. nih.govnih.gov Studies have indicated a positive correlation between plasma levels of copper and zinc and the activity of Cu/Zn-SOD. nih.gov

Rumen Enzymes: In ruminant animals, zinc methionine supplementation has been observed to enhance the activity of certain ruminal enzymes. Specifically, it has been shown to linearly increase the activity of amylase and carboxymethyl-cellulase, which are involved in the digestion of starch and cellulose, respectively. nih.gov This can lead to improved nutrient digestibility. nih.gov

Metallothionein (B12644479) (MT): While technically a metal-binding protein rather than an enzyme, metallothionein is crucial for zinc homeostasis and detoxification of heavy metals. mdpi.comresearchgate.net Zinc supplementation, including from zinc methionine sulfate, induces the synthesis of metallothionein. nih.govnih.gov This protein binds to zinc, regulating its intracellular concentration and protecting against oxidative stress. mdpi.comresearchgate.net The induction of metallothionein is a sensitive indicator of zinc bioavailability. nih.gov

Interactive Table: Effect of Zinc Methionine Sulfate on Enzymatic Activity

| Enzyme/Protein | Effect of Zinc Methionine Sulfate Supplementation | Primary Function of Enzyme/Protein |

| Alkaline Phosphatase (ALP) | Increased activity. llu.eduresearchgate.netnih.gov | Bone formation and mineralization. llu.edunih.gov |

| Superoxide Dismutase (Cu/Zn-SOD) | Increased activity. nih.govresearchgate.netnih.gov | Antioxidant defense. frontiersin.org |

| Amylase (in ruminants) | Increased activity. nih.gov | Starch digestion. nih.gov |

| Carboxymethyl-cellulase (in ruminants) | Increased activity. nih.gov | Cellulose digestion. nih.gov |

| Metallothionein (MT) | Increased synthesis. nih.govnih.gov | Zinc homeostasis, detoxification. mdpi.comresearchgate.net |

Interplay with Other Mineral Metabolism

The metabolism of zinc is intricately linked with that of other essential minerals. The use of zinc methionine sulfate can influence the absorption, transport, and utilization of these minerals, primarily due to competition for common absorption pathways and the induction of binding proteins.

Copper: The interaction between zinc and copper is one of the most well-documented. nih.gov High levels of zinc intake can interfere with copper absorption. nih.gov This is because zinc induces the production of metallothionein in the intestinal cells. nih.gov Metallothionein has a higher affinity for copper than for zinc, and it can bind dietary copper, trapping it within the intestinal cells and preventing its absorption into the bloodstream. nih.gov To counteract this, some zinc methionine sulfate supplements are formulated with a balanced ratio of zinc to copper, typically around 15:1. jarrow.com However, some studies have shown that supplementation with zinc methionine did not significantly alter plasma copper levels. nih.gov

Iron: Zinc and iron can also have an antagonistic relationship, particularly at the site of intestinal absorption. nih.govbrainstormhealth.co.uk They may compete for the same transport proteins, such as Divalent Metal Transporter 1 (DMT1). nih.gov This competition can lead to reduced absorption of both minerals when they are administered concurrently. nih.govbrainstormhealth.co.uk However, some research suggests that the inhibitory effect of zinc on iron absorption is temporary. brainstormhealth.co.uk Other studies have found no significant negative or positive effect of co-administering zinc sulfate with ferrous sulfate on iron deficiency anemia treatment. nih.gov

Selenium: Zinc and selenium are both crucial components of the body's antioxidant defense system. nih.govhealthline.com Selenium is a key component of the antioxidant enzyme glutathione peroxidase, while zinc is essential for superoxide dismutase. nih.gov While a direct metabolic interplay in terms of absorption is less pronounced than with copper and iron, their synergistic roles in antioxidant protection are significant. Some studies have investigated the effects of co-supplementation of zinc and selenium on metabolic parameters. nih.gov

Calcium and Magnesium: Zinc deficiency has been shown to negatively affect the concentrations of other bone-related minerals like calcium and magnesium. nih.gov By ensuring adequate zinc status, zinc methionine sulfate can indirectly support the proper metabolism and tissue concentration of these minerals, which are essential for bone health. nih.gov

Interactive Table: Interplay of Zinc Methionine Sulfate with Other Minerals

| Interacting Mineral | Nature of Interaction with Zinc | Key Mechanisms |

| Copper | Antagonistic at high zinc levels. nih.govnih.gov | Induction of metallothionein by zinc, which binds copper in the intestine. nih.gov |

| Iron | Antagonistic at the absorption level. nih.govbrainstormhealth.co.uk | Competition for common intestinal transporters like DMT1. nih.gov |

| Selenium | Synergistic in antioxidant function. nih.govhealthline.com | Both are essential cofactors for key antioxidant enzymes (SOD and glutathione peroxidase). nih.gov |

| Calcium | Indirectly supportive. nih.gov | Adequate zinc status supports proper calcium metabolism for bone health. nih.gov |

| Magnesium | Indirectly supportive. nih.gov | Zinc deficiency can negatively impact magnesium concentrations in tissues. nih.gov |

Transcriptomic and Gene Expression Studies

Regulation of Zinc Transporter Gene Expression (e.g., MT1, ZIP4, ZnT1, DMT1, ZnT2)

Zinc methionine has demonstrated a significant ability to modulate the expression of genes responsible for transporting zinc across cellular membranes, ensuring proper intracellular zinc concentrations. A study on intestinal porcine epithelial cells (IPEC-1) revealed that zinc methionine, when compared to zinc sulfate (B86663), has a more pronounced effect on the expression of several key zinc transporter genes.

In this study, both zinc methionine and zinc sulfate led to an increase in the messenger RNA (mRNA) expression of Metallothionein-1 (MT1) and Zinc Transporter 1 (ZnT1) compared to a control group. frontiersin.orgnih.gov Notably, the expression of both MT1 and ZnT1 was significantly higher in cells treated with zinc methionine than in those treated with zinc sulfate. frontiersin.orgnih.gov ZnT1 is a crucial transporter responsible for the efflux of zinc from cells, thus preventing zinc toxicity.

Conversely, the expression of Zrt- and Irt-like Protein 4 (ZIP4), a primary transporter for zinc uptake into cells, was decreased with the addition of zinc from either source. frontiersin.orgnih.gov The reduction was most significant in the zinc methionine-treated cells, suggesting a more efficient cellular uptake or a feedback mechanism indicating sufficient intracellular zinc levels. frontiersin.orgnih.gov Furthermore, the expression of Divalent Metal Transporter 1 (DMT1) was downregulated in all zinc-treated groups compared to the control. frontiersin.orgnih.gov

While direct studies on the effect of zinc methionine sulfate on Zinc Transporter 2 (ZnT2) are limited, research on zinc, in general, has shown that its expression is induced by zinc in a dose- and time-dependent manner, primarily regulated by Metal-Responsive Transcription Factor 1 (MTF-1). nih.gov ZnT2 is involved in transporting zinc into intracellular vesicles, playing a role in zinc homeostasis. nih.gov

Table 1: Relative mRNA Expression of Zinc Transporter Genes in IPEC-1 Cells Treated with Different Zinc Sources

| Gene | Control | Zinc Sulfate | Zinc Methionine |

| MT1 | Lower | Higher | Highest |

| ZnT1 | Lower | Higher | Highest |

| ZIP4 | Higher | Lower | Lowest |

| DMT1 | Highest | Lower | Lower |

Data synthesized from a study on intestinal porcine epithelial cells. frontiersin.orgnih.gov

Expression of Metallothionein (B12644479) Genes

Metallothioneins (MTs) are a family of cysteine-rich, low molecular weight proteins that are central to zinc homeostasis and protection against oxidative stress. The expression of metallothionein genes is highly responsive to zinc levels. Studies have consistently shown that supplementation with zinc, including zinc methionine, upregulates the expression of metallothionein genes.

In laying hens, the expression of metallothionein mRNA in the jejunum was significantly higher in the group receiving a diet supplemented with zinc methionine compared to the control group. nih.gov Similarly, in porcine intestinal epithelial cells, zinc methionine treatment resulted in a higher expression of MT1 mRNA compared to both the control and zinc sulfate-treated groups. frontiersin.orgnih.gov This upregulation of metallothionein gene expression is a key cellular mechanism to buffer intracellular zinc, preventing potential toxicity while maintaining a readily available pool of this essential mineral. nih.gov The induction of MT expression is primarily controlled by the Metal-Responsive Transcription Factor 1 (MTF-1), which binds to metal response elements in the promoter regions of MT genes upon an increase in intracellular zinc. nih.gov

Zinc Finger Protein Regulation (e.g., Sp3) and its Impact on Gene Expression

Zinc finger proteins are a diverse group of proteins that require zinc for their structural integrity and function, which often involves DNA binding and gene regulation. While direct studies on the regulation of the zinc finger protein Sp3 by zinc methionine sulfate are scarce, there is indirect evidence suggesting a potential link.

One study in growing goats whose mothers were supplemented with zinc methionine during pregnancy did not find a direct effect on whole-genome methylation. However, it was speculated that the observed downregulation of methylation-related genes in the liver and spleen of the offspring might be indirectly regulated by the zinc finger protein Sp3, adjusted by blood zinc levels. This suggests a potential role for zinc from zinc methionine in influencing the activity of Sp3, which in turn could modulate the expression of genes involved in key cellular processes. Sp1 and Sp3 are known to be inducible by oxidative stress and can act as anti-death transcription factors in neurons. nih.gov

Influence on Reproductive Axis-Related Genes (e.g., FSHR, LHR, PRLR)

Zinc methionine has been shown to influence the expression of genes related to the reproductive axis, particularly in poultry. A study on aged broiler breeders investigated the effects of a zinc methionine hydroxy analog (Zn-MHA), a form of organic zinc.